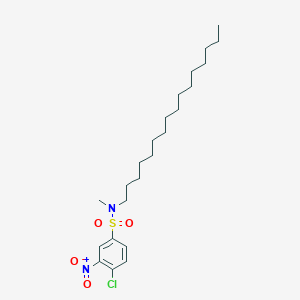

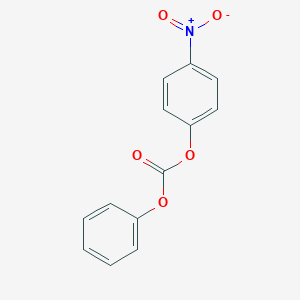

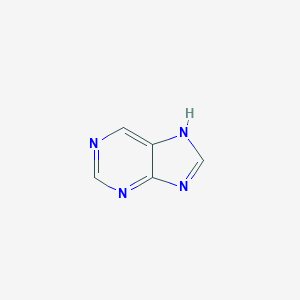

![molecular formula C9H6F3NO3 B094904 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid CAS No. 19165-29-8](/img/structure/B94904.png)

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

Übersicht

Beschreibung

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is a compound of interest in the field of organofluorine chemistry, which is significant in drug discovery and material sciences. The compound is derived from o-amino benzoic acids and contains a trifluoroacetyl group attached to the nitrogen of an amino group, which is itself bonded to a benzoic acid framework.

Synthesis Analysis

The synthesis of related organofluorine compounds, such as o-amino-2,2,2-trifluoroacetophenones, has been reported to start from commercially available o-amino benzoic acids. These acids are converted into benzoxazinones, which are then reacted with Ruppert's reagent to form the trifluoromethylated ketone after acidic work-up . Although not directly synthesizing 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid, this method provides insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

While the molecular structure of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is not directly discussed, related compounds such as 2-amino-5-chloropyridine–benzoic acid have been analyzed. In these compounds, the carboxyl group is observed to be twisted away from the attached ring, and various hydrogen bonding interactions are noted, which could be relevant to the structure of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid .

Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is known to catalyze reactions involving aromatic amines and substituted benzaldehydes, leading to the formation of compounds like 2,3-dihydro-1H-1,5-benzodiazepines . TFA is also an efficient catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media . These reactions highlight the reactivity of aromatic compounds with trifluoroacetyl groups and could be relevant to the chemical behavior of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid are not directly reported. However, benzoic acid derivatives with perfluoroalkyl substituents have been synthesized and are known to form dimers through hydrogen bonding or complexes with bases . These properties suggest that 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid may also exhibit unique physical and chemical characteristics due to the presence of the trifluoroacetyl group and its potential for hydrogen bonding and complex formation.

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Application of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired derivative and its intended application .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Topical Peptide Treatments with Effective Anti-Aging Results

- Field : Cosmetics

- Application : Trifluoroacetyl-tripeptide-2 (TFA-Val-Try-Val-OH) is used in anti-aging treatments .

- Method : The peptide is applied topically as part of a skincare regimen . The specific methods and procedures would depend on the product formulation .

- Results : The peptide was evaluated in two in vivo split face studies . One study examined its anti-wrinkle and anti-sagging effects along the jawline of 10 volunteers .

-

Efficient Access to N-Trifluoroacetylated 2′-Amino-2′-Deoxyadenosine

- Field : RNA Solid-Phase Synthesis

- Application : A 2′-amino-2′-deoxyadenosine phosphoramidite building block for automated RNA solid-phase synthesis .

- Method : The synthesis involves a robust synthetic route . The specific methods and procedures would depend on the desired derivative and its intended application .

- Results : The 2′-amino-modified RNA finds applications in the evaluation of hydrogen-bond networks in folded RNA, such as riboswitches or ribozymes .

-

Synthesis of Trifluoromethylpyridines

- Field : Organic Synthesis

- Application : Trifluoroacetic acid is used in organic synthesis . It is used in the synthesis of trifluoromethylpyridines, which are used in various fields such as pharmaceuticals and agrochemicals .

- Method : The synthesis involves in situ neutralization (10% DIEA in DMF), high concentrations (>0.2 M) of Boc-amino acid-OBt esters plus base for fast coupling, 100% TFA for rapid Boc group removal, and a single short (30 sec) DMF flow wash between deprotection/coupling and between coupling/deprotection of amino acids .

- Results : The use of trifluoroacetic acid in organic synthesis has led to the development of new compounds and has expanded the possibilities in the field of organic synthesis .

-

Gas Chromatography

- Field : Analytical Chemistry

- Application : 2-[(Trifluoroacetyl)amino]benzoic acid, 2TBDMS derivative is used in gas chromatography .

- Method : The specific methods and procedures would depend on the desired derivative and its intended application .

- Results : The use of 2-[(Trifluoroacetyl)amino]benzoic acid, 2TBDMS derivative in gas chromatography has improved the accuracy and efficiency of the analysis .

-

Peptide Treatments in Cosmetics

- Field : Cosmetics

- Application : Trifluoroacetyl-tripeptide-2 (Sequence: TFA-Val-Try-Val-OH) was evaluated in two in vivo split face studies . One study examined its anti-wrinkle and anti-sagging effects along the jawline of 10 volunteers (56 days) via fringe projection profilometry .

- Method : The peptide is applied topically as part of a skincare regimen . The specific methods and procedures would depend on the product formulation .

- Results : The peptide showed effective anti-aging results .

-

Gas Chromatography

- Field : Analytical Chemistry

- Application : 2-[(Trifluoroacetyl)amino]benzoic acid, 2TBDMS derivative is used in gas chromatography .

- Method : The specific methods and procedures would depend on the desired derivative and its intended application .

- Results : The use of 2-[(Trifluoroacetyl)amino]benzoic acid, 2TBDMS derivative in gas chromatography has improved the accuracy and efficiency of the analysis .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501, which advise on measures to take for personal safety, environmental safety, and in case of accidental ingestion .

Eigenschaften

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZKSSYOKYWMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292662 | |

| Record name | 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid | |

CAS RN |

19165-29-8 | |

| Record name | NSC84505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

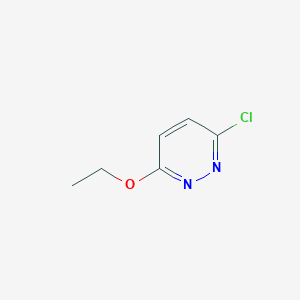

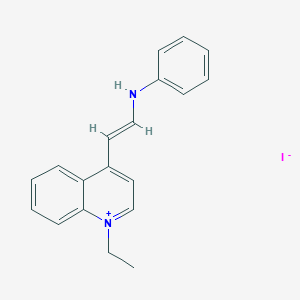

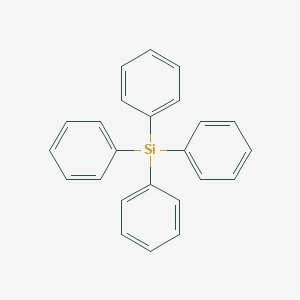

![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)